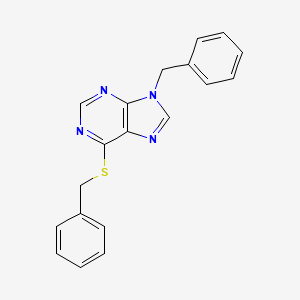![molecular formula C15H16N2O3 B14002011 N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide CAS No. 32219-31-1](/img/structure/B14002011.png)
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with an acetamide group and a propan-2-ylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide typically involves the reaction of naphthalene derivatives with acetamide and propan-2-ylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
化学反応の分析
Types of Reactions
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The acetamide and propan-2-ylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, hydroquinone derivatives, and various substituted naphthalene compounds.
科学的研究の応用
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved in these effects include the modulation of signaling cascades and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds to N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide include other naphthalene derivatives with different substituents, such as:
- Naphthalene-1,4-dione
- 2-Acetylnaphthalene
- 1,4-Dihydroxynaphthalene
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both acetamide and propan-2-ylamino groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a compound of significant interest for further research and development .
特性
CAS番号 |
32219-31-1 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-8(2)16-12-13(17-9(3)18)15(20)11-7-5-4-6-10(11)14(12)19/h4-8,16H,1-3H3,(H,17,18) |
InChIキー |
VGULKWPKJGLXND-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


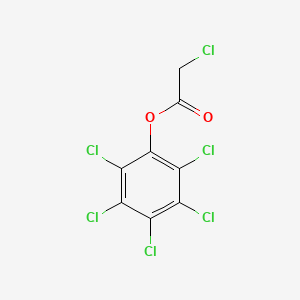
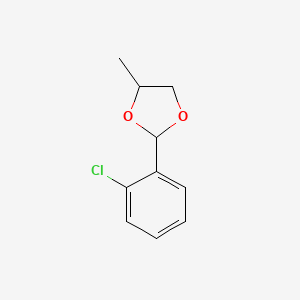
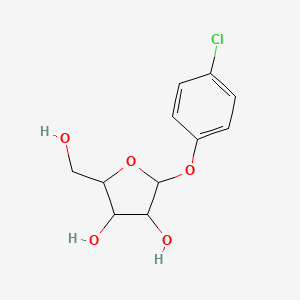
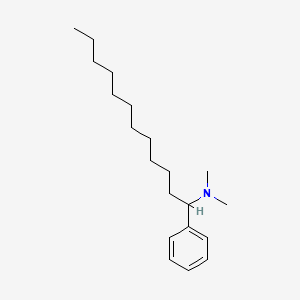
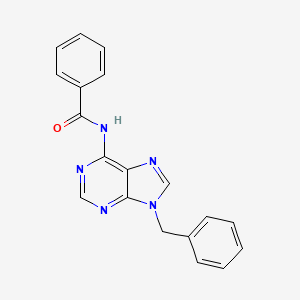
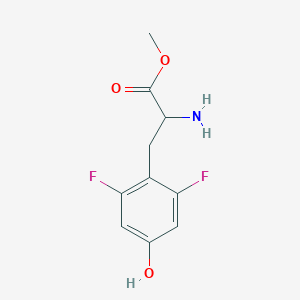
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
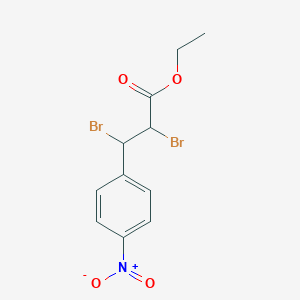
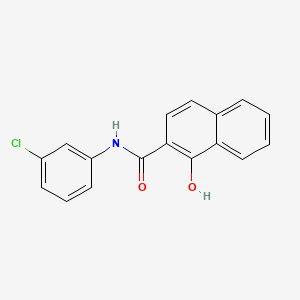
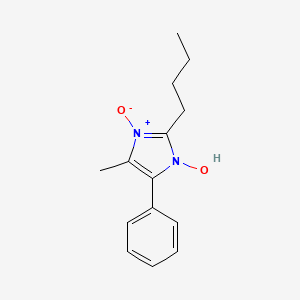
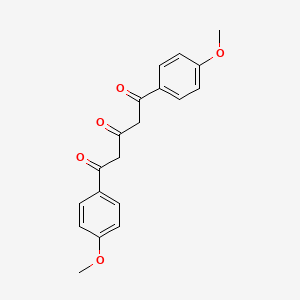
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
